Cas no 1864056-97-2 (1-(3,4-difluorophenyl)pentan-1-amine hydrochloride)

1-(3,4-Difluorophenyl)pentan-1-amine hydrochloride is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. The presence of difluorophenyl and amine functional groups enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive molecules. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. Its structural features suggest utility in the development of CNS-active compounds or enzyme inhibitors due to the electron-withdrawing effects of the fluorine substituents. The compound's purity and well-defined chemical properties ensure reproducibility in experimental settings. Suitable for use under controlled conditions, it serves as a key building block in medicinal chemistry and drug discovery workflows.
1-(3,4-difluorophenyl)pentan-1-amine hydrochloride structure
1864056-97-2 structure
Product Name:1-(3,4-difluorophenyl)pentan-1-amine hydrochloride
CAS No:1864056-97-2
MF:C11H16ClF2N
MW:235.70124912262
MDL:MFCD28126417
CID:5580924
PubChem ID:86262910
Update Time:2025-10-29

1-(3,4-difluorophenyl)pentan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-DIFLUOROPHENYL)PENTYLAMINE HYDROCHLORIDE
    • 1-(3,4-difluorophenyl)pentan-1-amine hydrochloride
    • 1-(3,4-difluorophenyl)pentan-1-aminehydrochloride
    • AKOS026747588
    • 1-(3,4-difluorophenyl)pentan-1-amine;hydrochloride
    • EN300-241077
    • F2167-1958
    • 1864056-97-2
    • MDL: MFCD28126417
    • Inchi: 1S/C11H15F2N.ClH/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8;/h5-7,11H,2-4,14H2,1H3;1H
    • InChI Key: AFGBUHXNVAIEGA-UHFFFAOYSA-N
    • SMILES: Cl.FC1=C(C=CC(=C1)C(CCCC)N)F

Computed Properties

  • Exact Mass: 235.0939335g/mol
  • Monoisotopic Mass: 235.0939335g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

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Additional information on 1-(3,4-difluorophenyl)pentan-1-amine hydrochloride

Introduction to 1-(3,4-difluorophenyl)pentan-1-amine hydrochloride (CAS No. 1864056-97-2)

1-(3,4-difluorophenyl)pentan-1-amine hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 1864056-97-2, belongs to a class of amine derivatives that exhibit promising biological activities. The presence of fluorine atoms in the aromatic ring and the linear aliphatic chain contributes to its distinct pharmacophoric features, making it a valuable scaffold for drug discovery and development.

The chemical structure of 1-(3,4-difluorophenyl)pentan-1-amine hydrochloride consists of a pentan-1-amine backbone substituted with a 3,4-difluorophenyl group. This configuration imparts both lipophilicity and electronic properties that are conducive to interactions with biological targets. The hydrochloride salt form enhances the compound's solubility in aqueous solutions, facilitating its use in various biochemical assays and in vitro studies.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The fluorine atoms in the 3,4-difluorophenyl moiety play a crucial role in modulating the electronic distribution of the molecule, which can influence its pharmacological effects. This has led to extensive research into derivatives of this class for potential applications in treating neurological disorders, infectious diseases, and cancer.

One of the most compelling aspects of 1-(3,4-difluorophenyl)pentan-1-amine hydrochloride is its versatility as a building block for medicinal chemistry. Researchers have leveraged its scaffold to develop novel inhibitors targeting enzymes such as kinases and proteases. For instance, studies have demonstrated that fluorinated amine derivatives can exhibit potent activity against mutant forms of proteins implicated in cancer progression. The ability to fine-tune the compound's structure through modifications at the amine or phenyl ring allows for the optimization of potency, selectivity, and pharmacokinetic profiles.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 1-(3,4-difluorophenyl)pentan-1-amine hydrochloride. Molecular docking simulations and virtual screening techniques have enabled scientists to predict binding interactions with high accuracy. These tools have been instrumental in identifying lead compounds that can be further refined through iterative synthesis and testing. The integration of machine learning algorithms has also enhanced the efficiency of this process by prioritizing promising candidates based on structural features and predicted biological activity.

The synthesis of 1-(3,4-difluorophenyl)pentan-1-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include halogenation of the aromatic ring followed by nucleophilic substitution to introduce the pentan-1-amine moiety. The final step involves salt formation with hydrochloric acid to improve stability and handling properties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

Evaluation of the pharmacological properties of 1-(3,4-difluorophenyl)pentan-1-amine hydrochloride has revealed several intriguing findings. In vitro assays have shown that this compound exhibits inhibitory effects on certain enzymes associated with inflammatory pathways. Additionally, preclinical studies suggest potential applications in modulating neurotransmitter release, which could be relevant for treating conditions such as depression or anxiety disorders. The dual functionality provided by the fluorinated phenyl group and the amine chain makes it a versatile candidate for further exploration.

The safety profile of 1-(3,4-difluorophenyl)pentan-1-amine hydrochloride is another critical consideration in its development as a therapeutic agent. Preliminary toxicology studies have indicated that the compound demonstrates acceptable levels of acute toxicity at relevant doses. However, long-term studies are necessary to fully assess its chronic safety profile and potential side effects. Collaborative efforts between synthetic chemists and pharmacologists are essential to address these concerns systematically.

The impact of fluorine substitution on drug design cannot be overstated. Fluorinated aromatic compounds often exhibit improved bioavailability and resistance to metabolic degradation compared to their non-fluorinated counterparts. This has made them indispensable in modern drug development pipelines. The case of 1-(3,4-difluorophenyl)pentan-1-amine hydrochloride exemplifies how strategic incorporation of fluorine atoms can enhance a molecule's therapeutic potential while minimizing unwanted adverse effects.

Future directions for research on 1-(3,4-difluorophenyl)pentan-1-amine hydrochloride include exploring its interactions with novel biological targets and evaluating its efficacy in animal models of disease. Additionally, green chemistry principles are being increasingly applied to optimize synthetic routes, reducing environmental impact without compromising yield or purity. Such innovations align with broader industry efforts to develop sustainable pharmaceutical practices.

In conclusion, 1-(3,4-difluorophenyl)pentan-1-amine hydrochloride (CAS No. 1864056-97-2) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its role as a versatile scaffold for drug discovery underscores the importance of fluorinated aromatic compounds in modern therapeutics. Continued research into this compound will likely yield valuable insights into new treatment strategies across multiple disease areas.

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